N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide
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Overview
Description
N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide is a complex organic compound featuring an indole derivative
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exhibit various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their diverse biological activities . These pathways can be related to the biological activities mentioned above, such as antiviral, anti-inflammatory, and anticancer activities .
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities . For instance, some indole derivatives have shown notable cytotoxicity toward various human cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide typically involves multiple steps, starting with the preparation of the indole core. The process may include:
Indole Formation: The indole ring can be synthesized through the Fischer indole synthesis or the Biltz synthesis.
Functionalization: Subsequent functionalization steps involve introducing the sulfamoyl group and the propionamide moiety.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and reduce costs. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines or alcohols, leaving groups such as halides
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, amines
Substitution Products: Amides, esters
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating diverse derivatives with potential biological activities.
Biology: N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide has shown promise in biological studies, particularly in the development of new drugs. Its interactions with various biological targets can lead to the discovery of novel therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory, antioxidant, or anticancer agent. Research is ongoing to explore its efficacy in treating various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it valuable for developing new products with enhanced performance.
Comparison with Similar Compounds
N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide
N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide
N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide
Uniqueness: N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide stands out due to its specific structural features, which confer unique chemical and biological properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-[3-methyl-4-[(2-oxo-1,3-dihydroindol-5-yl)sulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-3-17(22)19-13-5-7-16(11(2)8-13)26(24,25)21-14-4-6-15-12(9-14)10-18(23)20-15/h4-9,21H,3,10H2,1-2H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLXYYBYBKNNDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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